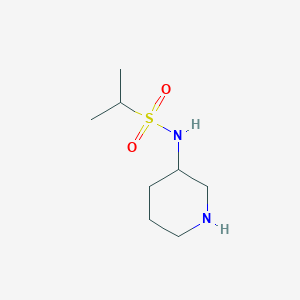

N-(isopropylsulfonyl)piperidin-3-amine

Description

Properties

IUPAC Name |

N-piperidin-3-ylpropane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTICUWSAAZTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290638 | |

| Record name | N-3-Piperidinyl-2-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944068-23-9 | |

| Record name | N-3-Piperidinyl-2-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944068-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3-Piperidinyl-2-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

N-(Piperidin-3-yl)propane-2-sulfonamide, also known as N-(isopropylsulfonyl)piperidin-3-amine, is a piperidine derivative. Piperidine derivatives are present in more than twenty classes of pharmaceuticals. .

Mode of Action

Piperidine-containing compounds are known to be important synthetic medicinal blocks for drug construction. They interact with their targets in a way that leads to changes in the target’s function, which can result in therapeutic effects.

Biochemical Analysis

Biochemical Properties

N-(isopropylsulfonyl)piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. This compound acts as an inhibitor of cytochrome P450, thereby affecting the metabolic pathways of other compounds. Additionally, it has been shown to bind to certain protein kinases, modulating their activity and impacting cell signaling pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes. This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, this compound affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of cytochrome P450 enzymes, inhibiting their catalytic activity and preventing the metabolism of other compounds. This inhibition can lead to increased levels of drugs and xenobiotics in the body, potentially enhancing their therapeutic effects or causing adverse reactions. Additionally, this compound interacts with protein kinases, altering their phosphorylation status and affecting downstream signaling pathways. These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cytochrome P450 activity and persistent changes in cell signaling pathways. These effects are particularly relevant in the context of chronic drug administration and potential drug-drug interactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit cytochrome P450 activity without causing significant toxicity. At higher doses, this compound can lead to adverse effects, such as hepatotoxicity and alterations in liver enzyme levels. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, beyond which toxicity becomes a concern.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. By inhibiting these enzymes, the compound affects the metabolism of various drugs and xenobiotics, leading to changes in their pharmacokinetics and pharmacodynamics. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. The compound’s distribution is influenced by factors such as tissue perfusion, cellular uptake mechanisms, and binding affinity to intracellular proteins. These interactions determine the localization and concentration of this compound within different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the endoplasmic reticulum. The subcellular localization of the compound is essential for its inhibitory effects on cytochrome P450 and its impact on cellular metabolism.

Biological Activity

N-(isopropylsulfonyl)piperidin-3-amine is a compound with significant potential in pharmacology, particularly due to its structural features that may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its effects on neurotransmitter systems, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with an isopropylsulfonyl group and an amine at the third position. This unique structure contributes to its solubility and bioavailability, which are critical factors for its biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antidepressant Effects : Some studies suggest that piperidine derivatives modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression.

- Acetylcholinesterase Inhibition : Compounds in this class may inhibit acetylcholinesterase (AChE), potentially enhancing cholinergic transmission. This property is particularly relevant for conditions like Alzheimer's disease where cholinergic deficits are prominent .

- Antiviral Activity : Preliminary findings indicate that certain piperidine derivatives may exhibit antiviral properties, although specific data on this compound remains limited. The potential for inhibition of viral replication could be explored further .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other piperidine derivatives to highlight its unique features:

| Compound Name | Structural Characteristics | Unique Biological Activity |

|---|---|---|

| N-(methylsulfonyl)piperidin-3-amine | Methyl group instead of isopropyl sulfonyl group | Potentially different antidepressant properties |

| N-(phenylsulfonyl)piperidin-3-amine | Phenyl group attached to sulfonamide | May target different receptors or pathways |

| 4-(isopropylamino)piperidine | Isopropylamino instead of sulfonamide | Focused more on neuropharmacological effects |

This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.

Antidepressant Activity

A study exploring the antidepressant effects of piperidine derivatives found that specific modifications could enhance efficacy in animal models. For instance, compounds exhibiting high affinity for serotonin receptors showed significant reductions in depressive behaviors. While direct studies on this compound are scarce, its structural similarity suggests a potential for similar effects.

Acetylcholinesterase Inhibition

In a comparative molecular field analysis (CoMFA) involving piperidine derivatives, it was demonstrated that certain compounds could effectively inhibit AChE, leading to improved cognitive function in models of Alzheimer's disease . The implications for this compound could be substantial if it exhibits similar inhibitory properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their properties:

*Estimated based on analogous sulfonamides.

Key Observations:

Electron-Withdrawing vs. Donating Groups :

- The sulfonyl group in this compound increases acidity (pKa ~10–12 for sulfonamides) compared to N-isopropylpiperidin-3-amine (pKa ~9–11 for alkylamines) . This difference impacts solubility and receptor-binding interactions.

- Trifluoromethyl groups (as in ’s pyrazolopyridine derivative) enhance metabolic stability and lipophilicity, whereas sulfonyl groups improve aqueous solubility .

Synthetic Complexity :

- Sulfonamide synthesis (as inferred from –2) often requires sulfonylation steps, which are more complex than alkylation or benzylation reactions used for analogs in and .

Pharmacological and Industrial Relevance

- This compound : Likely serves as a precursor for protease inhibitors or kinase modulators due to sulfonamide’s affinity for enzyme active sites.

- Pyrazolopyridine Derivatives (): Used in antiviral or anticancer research, leveraging the trifluoromethyl group’s stability .

- N-Benzyl Analogs (): Common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Preparation Methods

Detailed Synthesis Steps

Example Synthesis Protocol

| Step | Reaction Conditions | Reagents | Solvent |

|---|---|---|---|

| 1 | Room temperature | Piperidine, isopropylsulfonyl chloride | Dichloromethane |

| 2 | 0°C to room temperature | Triethylamine | Tetrahydrofuran |

| 3 | Room temperature | Water, Ethanol | - |

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₈N₂O₂S. Its structure features a piperidine ring with an isopropylsulfonyl group attached at the nitrogen atom. This compound participates in several chemical reactions, including nucleophilic substitutions and oxidation reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific biological targets, such as enzymes and receptors. It may act as a ligand, modulating the activity of neurotransmitter receptors in the central nervous system, which can influence various physiological responses.

Applications in Pharmaceutical and Agrochemical Industries

This compound is used as an intermediate in the synthesis of bioactive molecules. Its unique properties make it a valuable building block for developing drugs and agrochemicals with specific biological activities.

Q & A

Q. What are the key considerations in synthesizing N-(isopropylsulfonyl)piperidin-3-amine to ensure high yield and purity?

Methodological Answer:

- Reaction Optimization : Use 3-picoline or 3,5-lutidine as bases to enhance coupling efficiency and reduce side products during sulfonamide bond formation .

- Catalytic Additives : Incorporate N-aryl-sulfilimine catalysts to accelerate sulfonyl chloride-amine coupling, improving reaction rates and yields .

- Purification : Employ column chromatography or recrystallization to isolate the target compound from intermediates (e.g., di-hydrochloride salts, as described in Novartis protocols) .

- Validation : Confirm structural integrity via NMR (e.g., ¹H, ¹⁹F) and mass spectrometry, referencing Example 465 in European Patent specifications for spectral benchmarks .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use 400 MHz ¹H NMR (DMSO-d₆) to resolve piperidine and sulfonyl proton signals; compare to published spectra (e.g., δ 2.1–1.90 ppm for piperidinyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 295.79 for C10H18ClN3O3S derivatives) .

- Chromatographic Purity : Apply LC-MS/MS with gradient elution (C18 columns) to detect impurities at <0.1% levels, as per USP nitrosamine testing guidelines .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear EN 166-certified safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact .

- Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., sulfonyl chlorides) .

- Waste Disposal : Deactivate residues with aqueous bicarbonate before disposal; follow GHS Category 1B protocols for acute toxicity .

Advanced Research Questions

Q. How can researchers mitigate nitrosamine impurity risks in this compound synthesis?

Methodological Answer:

- Risk Assessment : Use EMA-aligned questionnaires to evaluate raw material contamination risks (e.g., amine nitrosation during storage) .

- Analytical Validation : Implement GC-MS/MS or LC-HRMS with deuterated internal standards (e.g., NDMA-d₆) for trace nitrosamine quantification (detection limit: 1 ppb) .

- Process Modifications : Replace secondary amines with tertiary analogs in reaction pathways to block nitrosamine formation .

Q. How does the choice of base impact the efficiency of sulfonamide bond formation in this compound synthesis?

Methodological Answer:

Q. What strategies are effective in optimizing the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents at the piperidine 4-position (e.g., oxetan-3-yl groups) to enhance kinase inhibition (e.g., ATR inhibitors with IC₅₀ < 10 nM) .

- Polar Interactions : Optimize hydrogen bonding via methylamino or fluorophenyl groups, as demonstrated in VX-970 (M6620) for improved pharmacokinetics .

Q. How can conflicting spectral data for this compound derivatives be resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.